molecular formula C16H16N4O2S B2936986 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251561-72-4

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2936986
CAS RN: 1251561-72-4
M. Wt: 328.39
InChI Key: BUBUCBIVIRLDHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinolinone, which is a class of compounds that have been studied for their potential therapeutic applications . Quinolinones are isomeric to 4-quinolones and may become promising candidates for developing therapeutically active molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinolinone derivatives have been studied for their reactions with DNA-gyrase, a selected target for finding potent anti-bacterial agents .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of this molecule can inhibit the production of nitric oxide (NO) in macrophage cells activated by lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria . This suggests that it could be useful in treating conditions where inflammation is mediated by macrophages and NO overproduction.

Inhibition of Cytokine Production

The same studies have shown that these derivatives can significantly decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property could be harnessed in the development of new drugs for diseases characterized by chronic inflammation, like rheumatoid arthritis or inflammatory bowel disease.

Modulation of Immune Response

By suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and attenuating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), compounds related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can modulate the immune response . This could be particularly beneficial in autoimmune disorders where the immune system attacks the body’s own tissues.

Potential Lead Compounds for Drug Development

The molecular docking analysis of these compounds shows a good fit within the TNF-α dimer, forming hydrophobic interactions with key amino acids . This indicates that they could serve as lead compounds for the development of new anti-inflammatory drugs, with the potential for specificity and high efficacy.

Research on Macrophage Activation

The effects of these compounds on macrophage activation make them valuable tools in immunological research . They can be used to study the pathways involved in macrophage activation and the subsequent inflammatory response, which is crucial for understanding and treating various immune-related diseases.

Pharmacological Studies

Given their interaction with cellular signaling pathways, these compounds are also important in pharmacological studies. They can help in understanding how drugs can modulate signaling pathways to achieve therapeutic effects, especially in the context of inflammation and immune response .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Quinolinone derivatives have been studied for their potential as therapeutic agents, so this could be a possible direction for future research .

properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-4-12-15(23-20-19-12)16(22)17-10-5-6-11-9(2)7-14(21)18-13(11)8-10/h5-8H,3-4H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBUCBIVIRLDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49678254

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